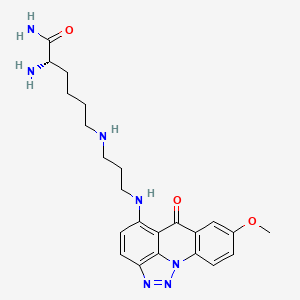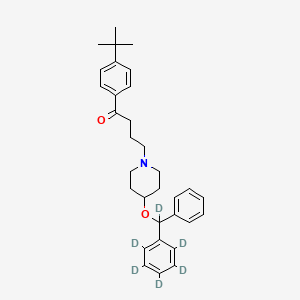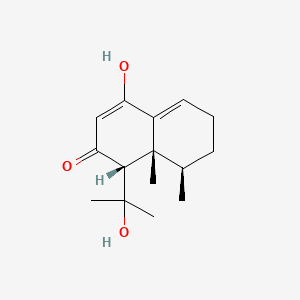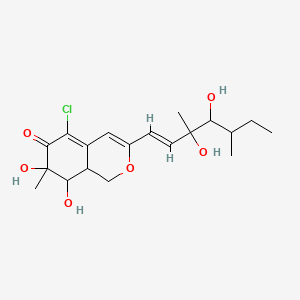![molecular formula C7H4BrNOS B12365312 2-bromo-3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B12365312.png)
2-bromo-3aH-thieno[3,2-c]pyridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3aH-thieno[3,2-c]pyridin-4-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thienopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3aH-thieno[3,2-c]pyridin-4-one can be achieved through both one-pot and step-wise methods. One common approach involves the reaction of 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles with methyl mercaptoacetate and hydrazine hydrate. This reaction can be carried out in a single step or through a step-wise process where intermediate compounds are isolated and further reacted to yield the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include controlling temperature, reaction time, and the use of specific catalysts or solvents to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3aH-thieno[3,2-c]pyridin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, methyl mercaptoacetate, and various bases or acids to facilitate the reaction. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different substituents replacing the bromine atom, while cyclization reactions can produce more complex heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3aH-thieno[3,2-c]pyridin-4-one has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.
Biological Research: Researchers use this compound to study its effects on biological systems, including its antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the synthesis of other heterocyclic compounds, which are important in the production of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-bromo-3aH-thieno[3,2-c]pyridin-4-one involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-3aH-thieno[3,2-c]pyridin-4-one can be compared with other similar compounds in the thienopyridine family, such as:
Thieno[2,3-b]pyridines: These compounds have a similar structure but differ in the position of the sulfur and nitrogen atoms within the ring system.
Thieno[3,4-b]pyridines: These compounds also share a similar core structure but have different substitution patterns and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological properties.
Eigenschaften
Molekularformel |
C7H4BrNOS |
|---|---|
Molekulargewicht |
230.08 g/mol |
IUPAC-Name |
2-bromo-3aH-thieno[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C7H4BrNOS/c8-6-3-4-5(11-6)1-2-9-7(4)10/h1-4H |
InChI-Schlüssel |
RLAXWVJEDHQTNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(C=C(S2)Br)C(=O)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2R,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12365246.png)

![N-(3-cyano-5-fluorophenyl)-3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonane-1-carbothioamide](/img/structure/B12365262.png)
![3-[5-fluoro-6-[1-[3-[4-[4-[1-methyl-4-[[(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethyl]amino]phthalazin-6-yl]piperazine-1-carbonyl]piperidin-1-yl]-3-oxopropyl]piperidin-4-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12365265.png)

![[4-[5-[(Z)-[3-(2-methylsulfanylethyl)-4-oxo-2-pyridin-3-ylimino-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]phenyl]boronic acid](/img/structure/B12365268.png)






